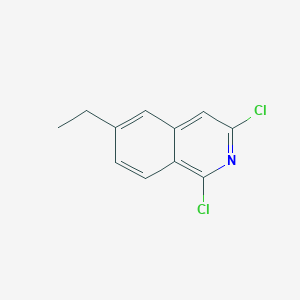

1,3-Dichloro-6-ethylisoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dichloro-6-ethylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-2-7-3-4-9-8(5-7)6-10(12)14-11(9)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIDIEBBNZJOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC(=NC(=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675042 | |

| Record name | 1,3-Dichloro-6-ethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-19-4 | |

| Record name | Isoquinoline, 1,3-dichloro-6-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-6-ethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Spectroscopic Characterization in Research

Theoretical Studies on Electronic Structure and Reactivity of 1,3-Dichloro-6-ethylisoquinoline

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like this compound. Through theoretical models, researchers can predict its electronic structure, reactivity, and the energetics of chemical transformations without the need for extensive laboratory work.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in elucidating potential reaction pathways for its synthesis and subsequent functionalization.

By modeling the energies of reactants, transition states, and products, DFT can help identify the most energetically favorable routes for chemical reactions. For instance, in the synthesis of substituted isoquinolines, DFT has been used to study the mechanisms of palladium-catalyzed cross-coupling reactions sigmaaldrich.comsigmaaldrich.com. Such studies on this compound could predict the regioselectivity of nucleophilic aromatic substitution reactions at the C1 and C3 positions, which are activated by the electron-withdrawing effect of the nitrogen atom and the chlorine substituents.

A hypothetical reaction coordinate diagram, derived from DFT calculations, would illustrate the energy barriers associated with different reaction pathways, thereby guiding the optimization of reaction conditions to favor the desired product.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the isoquinoline (B145761) ring system, with contributions from the ethyl group. The LUMO, on the other hand, would likely be centered on the electron-deficient pyrimidine ring of the isoquinoline core, particularly at the carbon atoms bearing the chlorine substituents.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. In a study on isoquinoline, the HOMO-LUMO gap was calculated to be 3.78 eV, indicating its stability tandfonline.com. The introduction of two chlorine atoms and an ethyl group would be expected to modulate this energy gap. The electron-withdrawing chlorine atoms would lower the energy of the LUMO, potentially decreasing the gap and increasing the molecule's susceptibility to nucleophilic attack. The electron-donating ethyl group would raise the energy of the HOMO, which could also influence the reactivity.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of synthesized compounds. A combination of NMR, mass spectrometry, and IR/UV-Vis spectroscopy would provide a comprehensive characterization of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The aromatic protons on the benzene (B151609) ring portion of the isoquinoline would appear as a set of coupled multiplets in the downfield region (typically 7.0-8.5 ppm). The chemical shifts would be influenced by the positions of the substituents. The ethyl group would exhibit a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, likely in the upfield region of the aromatic signals.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The carbon atoms attached to the chlorine atoms (C1 and C3) would be expected to have chemical shifts in the range of 140-160 ppm. The aromatic carbons would resonate between 120-140 ppm, while the carbons of the ethyl group would appear at higher field strengths.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | 7.5 - 7.8 | - |

| H5 | 7.8 - 8.1 | - |

| H7 | 7.6 - 7.9 | - |

| H8 | 8.0 - 8.3 | - |

| -CH₂- (ethyl) | 2.8 - 3.1 (quartet) | 28 - 32 |

| -CH₃ (ethyl) | 1.2 - 1.5 (triplet) | 14 - 18 |

| C1 | - | 150 - 155 |

| C3 | - | 145 - 150 |

| C4 | - | 120 - 125 |

| C4a | - | 135 - 140 |

| C5 | - | 125 - 130 |

| C6 | - | 140 - 145 |

| C7 | - | 128 - 133 |

| C8 | - | 126 - 131 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉Cl₂N), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Due to the presence of two chlorine atoms, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion region would show three peaks: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with a relative intensity ratio of approximately 9:6:1 youtube.com.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for chlorinated aromatic compounds involve the loss of chlorine atoms and the fragmentation of the ethyl side chain.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 225 | Molecular ion |

| [M+2]⁺ | 227 | Molecular ion with one ³⁷Cl |

| [M+4]⁺ | 229 | Molecular ion with two ³⁷Cl |

| [M-CH₃]⁺ | 210 | Loss of a methyl radical |

| [M-Cl]⁺ | 190 | Loss of a chlorine radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N bond stretching within the isoquinoline ring, and the C-H stretching and bending vibrations of the ethyl group. The C-Cl stretching vibrations would also be present in the fingerprint region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C and C=N Stretch | 1500 - 1650 |

| C-H Bend (ethyl) | 1375 - 1470 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like isoquinoline exhibit characteristic absorption bands in the UV region due to π → π* transitions. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or methanol, would be expected to show multiple absorption maxima. The substitution pattern on the isoquinoline ring, including the chloro and ethyl groups, would influence the exact wavelengths and intensities of these absorptions. Studies on isoquinoline itself show absorption bands in the vacuum ultraviolet region rsc.org.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Analogs

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides invaluable data on molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the physicochemical properties and potential applications of a compound. While a specific single-crystal X-ray diffraction study for this compound has not been detailed in available scientific literature, the principles of the method and studies on analogous isoquinoline structures provide a framework for its potential solid-state characterization.

The primary goal of an X-ray crystallographic analysis of this compound would be to obtain a high-resolution model of its crystal structure. This process involves growing a single, high-quality crystal of the compound, which can be a significant experimental challenge. nih.gov Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The crystal diffracts these X-rays into a specific pattern of reflections, which is recorded by a detector. By analyzing the positions and intensities of these reflections, the electron density map of the molecule within the crystal lattice can be calculated. mdpi.com This map is then used to build and refine a model of the atomic positions, resulting in an accurate depiction of the molecule's solid-state structure. nih.govmdpi.com

From such a study, several key structural parameters for this compound would be determined. These include precise bond lengths, bond angles, and torsion angles, which define the molecule's conformation. The planarity of the isoquinoline ring system could be confirmed, and the orientation of the ethyl group at the C6 position relative to the bicyclic core would be established. Furthermore, the analysis would reveal the nature of intermolecular interactions that govern the crystal packing. In halogenated aromatic compounds, interactions such as π–π stacking between isoquinoline rings and potential halogen bonds involving the chlorine atoms are often observed, influencing the material's bulk properties.

While data for the target compound is not available, crystallographic studies on isoquinoline derivatives illustrate the power of this technique. For example, the structures of tetrahydroisoquinoline alkaloids have been unambiguously confirmed using X-ray diffraction, providing detailed information on their stereochemistry and molecular conformation. mdpi.com In one such study on (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, X-ray analysis provided the definitive structural proof and detailed geometric parameters. mdpi.com

The data obtained from a successful crystallographic analysis of an isoquinoline analog is typically presented in detailed tables. The following interactive table shows an example of crystallographic data collected for the analog (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, demonstrating the type of information that would be sought for this compound. mdpi.com

| Parameter | Value for (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline mdpi.com |

|---|---|

| Chemical Formula | C12H17NO3 |

| Formula Weight | 223.27 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.556(2) |

| b (Å) | 8.563(2) |

| c (Å) | 17.892(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1156.1(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.282 |

Should a crystallographic study of this compound be undertaken in the future, it would provide a definitive solid-state structure, resolving any ambiguities in its molecular geometry and revealing the subtle intermolecular forces that dictate its crystalline architecture.

Biological and Pharmacological Investigations of 1,3 Dichloro 6 Ethylisoquinoline and Its Derivatives

Mechanisms of Action in Biological Systems

The diverse pharmacological effects of isoquinoline (B145761) derivatives stem from their interactions with a multitude of biological targets. These interactions can lead to the inhibition of essential enzymes, binding to cell surface or intracellular receptors, and the subsequent modulation of complex signaling cascades that govern cellular function.

A primary mechanism through which isoquinoline derivatives exert their biological effects is the inhibition of enzyme activity. nih.gov This class of compounds has been shown to target several key enzymes involved in cell proliferation, DNA maintenance, and bacterial replication.

Notable examples include the inhibition of topoisomerases, which are crucial for managing DNA topology during replication and transcription. Certain pyrrolo[2,1-a]isoquinoline alkaloids, such as lamellarins, are potent inhibitors of Topoisomerase I. rsc.org Other synthetic isoquinoline derivatives have been found to interfere with the activity of DNA gyrase and topoisomerase IV, essential enzymes in bacteria. mdpi.com

Furthermore, isoquinoline-based compounds have demonstrated significant activity as kinase inhibitors. Specific derivatives tethered to a quinazoline (B50416) moiety have been developed as potent inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a critical therapeutic target in certain types of breast cancer. nih.gov Some of these compounds exhibited greater inhibitory activity against HER2 kinase than the established drug lapatinib. nih.gov Another enzyme target is soluble epoxide hydrolase (sEH), which is inhibited noncompetitively by quaternary isoquinoline alkaloids like berberine, palmatine, and jatrorrhizine. mdpi.com

| Derivative Class | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Pyrrolo[2,1-a]isoquinolines (e.g., Lamellarins) | Topoisomerase I | Potent Inhibition | rsc.org |

| Isoquinoline-tethered quinazolines | HER2 Kinase | Potent Inhibition (some exceeding lapatinib) | nih.gov |

| Quaternary isoquinoline alkaloids (Berberine, Palmatine) | Soluble Epoxide Hydrolase (sEH) | Noncompetitive Inhibition | mdpi.com |

| Isoquinoline-based N-ethyl ureas | DNA Gyrase, Topoisomerase IV | Inhibition of bacterial enzymes | mdpi.com |

The pharmacological profile of isoquinoline derivatives is also defined by their ability to bind to specific cellular receptors, acting as antagonists or modulators. These interactions can influence neurotransmission, hormonal signaling, and other physiological processes.

For instance, a series of 6-substituted decahydroisoquinoline-3-carboxylic acids have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key receptor in the central nervous system involved in synaptic plasticity and memory. nih.gov These compounds, such as 31a and 32a, selectively displace NMDA receptor ligands and block NMDA-induced effects, highlighting their potential as neuroprotective agents. nih.gov

In the field of endocrinology, tetrahydroisoquinoline derivatives have been developed as Selective Estrogen Receptor Modulators (SERMs). researchgate.net One such ligand, compound 29, exhibits high binding affinity for Estrogen Receptor alpha (ERα) and acts as an antagonist, suggesting its potential for use in hormone-dependent breast cancer. researchgate.net The development of such targeted ligands is often guided by structure-activity relationship (SAR) studies, which correlate the chemical structure of the derivatives with their binding affinity and functional activity at the receptor. researchgate.netshulginresearch.net

| Derivative Class | Target Receptor | Binding Profile / Effect | Reference |

|---|---|---|---|

| 6-Substituted decahydroisoquinoline-3-carboxylic acids | NMDA Receptor | Potent and selective antagonists | nih.gov |

| Tetrahydroisoquinolines | Estrogen Receptor alpha (ERα) | Selective modulators (antagonists) | researchgate.net |

By inhibiting enzymes and binding to receptors, isoquinoline derivatives can modulate intracellular signaling pathways that are often dysregulated in diseases like cancer. nih.gov Key pathways affected include those controlling cell survival, proliferation, and apoptosis, such as the PI3K/AKT and MAPK pathways. nih.govnih.gov

For example, fangchinoline, a bisbenzylisoquinoline alkaloid, and its synthetic derivatives have been shown to suppress both the PI3K/AKT and MAPK signaling pathways in leukemia cells. nih.gov This dual inhibition leads to the downregulation of downstream targets like c-MYC, which is a critical factor in inducing apoptosis and cell cycle arrest. nih.gov Similarly, the compound janerin has been found to induce apoptosis in leukemic cells through the activation of p38/ERK molecules within the MAPK signaling pathway. mdpi.com The modulation of these pro-survival pathways is a central mechanism for the anticancer effects observed with many isoquinoline compounds. nih.gov

Exploration of Therapeutic Potential

The ability of isoquinoline derivatives to interfere with fundamental cellular processes has made them attractive candidates for drug development, particularly in oncology.

A significant body of research has established the anticancer and antiproliferative properties of isoquinoline alkaloids and their synthetic analogues. nih.govresearchgate.net These compounds have demonstrated cytotoxicity against a wide range of human cancer cell lines. nih.govrsc.org

Studies have shown that isoquinoline alkaloids can efficiently induce cell death in various cancer cell lines. nih.gov For example, novel chalcones incorporating a thiadiazolyl isoquinoline moiety displayed potent cytotoxic effects against lung (A549), breast (MCF7), and cervical (HeLa) cancer cell lines. nih.gov Specifically, one derivative, denoted as chalcone 3, had IC50 values of 66.1 µM, 51.3 µM, and 85.1 µM against A549, MCF7, and HeLa cells, respectively. nih.gov In another study, two synthetic isoquinoline derivatives, B01002 and C26001, inhibited the proliferation of SKOV3 ovarian cancer cells with IC50 values of 7.65 µg/mL and 11.68 µg/mL, respectively. nih.gov The broad applicability of these compounds is further supported by investigations into extracts from plants like Chelidonium majus and Thalictrum foetidum, which are rich in isoquinoline alkaloids and show significant cytotoxic activity against various cancer cells. dntb.gov.ua

| Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Chalcone 3 (Thiadiazolyl Isoquinoline) | A549 (Lung) | 66.1 µM | nih.gov |

| Chalcone 3 (Thiadiazolyl Isoquinoline) | MCF7 (Breast) | 51.3 µM | nih.gov |

| Compound B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | nih.gov |

| Compound C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | nih.gov |

| Compound 5 (Tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcone) | MCF7 (Breast) | 50.05 µg/mL | researchgate.net |

| Compound 8 (Tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcone) | MCF7 (Breast) | 27.15 µg/mL | researchgate.net |

One of the key mechanisms underlying the antiproliferative effects of isoquinoline derivatives is the induction of cell cycle arrest. nih.govnih.gov By halting the progression of the cell cycle at critical checkpoints, these compounds prevent cancer cells from dividing and can lead to apoptosis. researchgate.net

Different isoquinoline derivatives can arrest the cell cycle at different phases. For instance, fangchinoline derivatives have been observed to induce arrest at the G0/G1 phase in leukemia cells. nih.gov Similarly, certain novel tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones cause cell growth arrest at the G1 phase, thereby inhibiting the G1/S transition. researchgate.net

Other derivatives act at a later stage of the cell cycle. The natural product janerin was found to cause cell cycle arrest at the G2/M phase in human leukemic cells. mdpi.com This effect was correlated with a significant reduction in the protein levels of cyclin-dependent kinase 1 (CDK1) and cyclin B, which form a complex that is essential for entry into mitosis. mdpi.com This demonstrates that isoquinoline derivatives can disrupt the tightly regulated machinery of the cell cycle, providing a powerful mechanism for their anticancer activity.

Anticancer Activities and Antiproliferative Effects of Isoquinoline Derivatives

Apoptosis Induction Pathways

No research data was found detailing the apoptosis induction pathways of 1,3-Dichloro-6-ethylisoquinoline or its derivatives.

Inhibition of Cell Proliferation

There is no available information from scientific studies on the inhibitory effects of this compound or its derivatives on cell proliferation.

Antimicrobial Efficacy Against Bacterial and Fungal Strains

No studies were identified that investigated the antimicrobial efficacy of this compound or its derivatives against bacterial and fungal strains.

Data regarding the disruption of microbial cell membranes by this compound or its derivatives is not available in the current body of scientific literature.

There is no research documenting the inhibition of essential metabolic processes in microbes by this compound or its derivatives.

Anti-inflammatory Properties and Related Biological Responses

No specific studies on the anti-inflammatory properties of this compound or its derivatives were found. While some isoquinoline derivatives have been investigated for anti-inflammatory effects, this has not been specifically reported for the 1,3-dichloro-6-ethyl substituted compound.

Potential in Neurodegenerative Disease Research

There is no available research on the potential application of this compound or its derivatives in the context of neurodegenerative disease research.

Other Pharmacological Activities (e.g., Analgesic, Antipyretic)

The isoquinoline nucleus is a core component of many natural and synthetic compounds exhibiting a wide array of pharmacological effects, including analgesic and antipyretic properties. nih.gov Research into various isoquinoline derivatives has substantiated their potential in modulating pain pathways.

For instance, a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their in vivo anti-inflammatory and analgesic effects. acs.org Within this series, compounds 2a and 2n demonstrated potent analgesic activity, with inhibition rates of 100% in mouse models of pain, comparable or superior to the standard drug indomethacin. acs.org Further investigation revealed that these compounds act as moderate inhibitors of the COX-2 isozyme, a key enzyme in pain and inflammation pathways, while being weak inhibitors of COX-1. acs.org Specifically, compound 2a was found to be a more potent COX-2 inhibitor than the reference drug celecoxib. acs.org

Additionally, isoquinolinyl-based compounds have been developed as dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), enzymes involved in pain signaling pathways. nih.gov This dual inhibition strategy aims to provide effective pain relief, and structure-activity relationship studies have shown that the isoquinoline moiety is well-tolerated in the binding pockets of both enzymes, leading to analogues with nanomolar potency. nih.gov These findings underscore the versatility of the isoquinoline scaffold in the design of novel analgesic agents.

Table 1: Analgesic and COX-2 Inhibitory Activity of Selected Isoquinoline Derivatives

| Compound | Analgesic Activity (Inhibition Rate %) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|

| Compound 2a | 100% | 0.47 | 11.5 |

| Compound 2n | 100% | 1.63 | 4.8 |

Data sourced from a study on (S)-N-substitued-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives. acs.org

Structure-Activity Relationship (SAR) Studies

The biological potency and pharmacological profile of isoquinoline derivatives are profoundly influenced by the nature and position of substituents on the heterocyclic ring system.

The presence of halogen atoms, such as the two chlorine atoms in this compound, is a critical determinant of a molecule's biological activity. Halogenation can significantly alter a compound's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, thereby affecting its absorption, distribution, and interaction with biological targets. tandfonline.comsdiarticle4.com

Substitutions on the benzene (B151609) ring portion of the isoquinoline scaffold, specifically at positions 6 and 7, are known to be important for modulating biological activity. Research on tetrahydroisoquinoline derivatives has highlighted the significance of these positions for achieving selectivity as antagonists for targets like the orexin 1 receptor. The nature of the substituent at position 6 can influence receptor affinity and selectivity.

The ethyl group at position 6 of this compound is an alkyl substituent that can modulate the compound's properties in several ways. Firstly, it increases the lipophilicity (fat-solubility) of the molecule, which can influence its ability to cross cell membranes and the blood-brain barrier. Secondly, the size and shape of the ethyl group can provide beneficial steric interactions within a receptor's binding pocket, potentially enhancing binding affinity. Conversely, it could also introduce steric hindrance that prevents binding to other, undesired targets, thereby improving selectivity. In studies of other heterocyclic systems like 4-anilinoquinazolines, alkyl and other substituents at the 6-position have been systematically varied to optimize potency as receptor antagonists.

The substitution pattern at positions 1 and 3 of the isoquinoline core is a key factor in determining the pharmacological profile of its derivatives. Studies on the related 1,2,3,4-tetrahydroisoquinoline (THIQ) skeleton have demonstrated that substitutions at C1 and C3 can have a profound effect on biological activities such as antiproliferative effects against cancer cell lines. researchgate.netnih.gov

For example, it was found that a C3 methyl-substituted sulfamate derivative of a THIQ compound was approximately 10-fold more potent than the corresponding non-methylated analogue, highlighting the sensitivity of biological activity to substitution at this position. researchgate.net The differential reactivity of the chloro-substituents at the C1 and C3 positions of 1,3-dichloroisoquinoline is also significant. nih.gov The C1 position is generally more susceptible to nucleophilic substitution than the C3 position, allowing for regioselective synthesis of 1,3-disubstituted derivatives. This differential reactivity provides a strategic handle for creating libraries of analogues with diverse pharmacological profiles by selectively modifying one position while keeping the other constant. nih.gov

Table 2: Effect of C3-Substitution on Antiproliferative Potency of a THIQ Derivative

| Compound | Substitution at C3 | Relative Potency |

|---|---|---|

| Parent Compound | -H | 1x |

| Analogue | -CH₃ | ~10x |

Illustrative data based on findings for C3-methyl substituted tetrahydroisoquinoline sulfamates. researchgate.net

In Silico Studies for Drug Discovery and Optimization

Computational methods, or in silico studies, are integral to modern drug discovery for predicting how a molecule might behave and for optimizing its structure to enhance desired properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or enzyme target). This method is crucial for understanding the potential mechanism of action of a compound by identifying plausible biological targets and elucidating the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that stabilize the ligand-receptor complex.

For isoquinoline derivatives, molecular docking has been successfully applied to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. For example, docking studies have been used to predict the binding modes of isoquinoline derivatives within the active site of cyclooxygenase-2 (COX-2), providing a structural basis for their anti-inflammatory and analgesic activities. In other studies, in silico design, combinatorial chemistry, and molecular dynamics simulations of tetrahydroisoquinoline-containing molecules were used to identify novel antagonists for the CD44 receptor, a target in cancer therapy. These simulations can predict how the compound and its target behave over time, offering insights into the stability of their interaction. Such computational approaches are invaluable for prioritizing which derivatives of a lead compound, like this compound, should be synthesized and tested, thereby accelerating the drug discovery process.

Table 3: Examples of In Silico Studies on Isoquinoline Scaffolds

| Compound Class | Biological Target | In Silico Method | Purpose |

|---|---|---|---|

| Tetrahydroisoquinolines | CD44 Receptor | Molecular Docking, Molecular Dynamics | Identify new antagonist candidates. |

| Benzo[de] acs.orgresearchgate.nettriazolo[5,1-a]isoquinolines | COX-2 | Molecular Docking | Predict binding mode and rationalize SAR. |

| 3,4-dihydroisoquinolines | Leucine Aminopeptidase (LAP) | Molecular Docking | Explore binding mode in the active site. |

Ligand-Based and Structure-Based Drug Design Approaches

In the absence of a known biological target for this compound, both ligand-based and structure-based drug design methodologies offer pathways to elucidate its potential therapeutic applications and to design novel derivatives with enhanced activity and specificity.

Ligand-Based Drug Design (LBDD)

Ligand-based drug design approaches are utilized when the three-dimensional structure of the biological target is unknown. fiveable.me These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

One of the primary LBDD techniques is Quantitative Structure-Activity Relationship (QSAR) analysis. japsonline.comnih.gov A QSAR model for a series of this compound derivatives would involve the synthesis of a library of analogs with systematic variations in their chemical structure. The biological activity of these compounds would be determined through in vitro assays. Subsequently, a mathematical model would be developed to correlate the variations in biological activity with changes in the physicochemical properties (descriptors) of the molecules. These descriptors can include electronic, steric, and hydrophobic parameters. A robust QSAR model could then be used to predict the activity of unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govnih.gov

Another powerful LBDD method is pharmacophore modeling . fiveable.menih.govmdpi.com A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By comparing the 3D structures of a set of active isoquinoline-based molecules, a common pharmacophore model could be generated. This model would highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement required for biological activity. This pharmacophore could then be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that possess the desired features, including derivatives of this compound.

Structure-Based Drug Design (SBDD)

Should a biological target for this compound or its derivatives be identified, and its 3D structure determined (e.g., through X-ray crystallography or NMR spectroscopy), structure-based drug design becomes a powerful tool for lead optimization. nih.gov

Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net In a hypothetical scenario, this compound could be docked into the active site of a relevant enzyme or receptor. The docking simulations would provide insights into the binding mode and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the compound and the protein. This information would be invaluable for designing modifications to the this compound scaffold to enhance binding affinity and selectivity. For instance, the ethyl group at the 6-position or the chloro groups at the 1- and 3-positions could be modified to better fit the topology of the binding pocket.

Table 1: Illustrative Data from a Hypothetical Drug Design Study on this compound Derivatives

| Compound | Modification | Predicted Activity (QSAR) | Pharmacophore Fit Score | Docking Score (kcal/mol) |

| Lead-001 | This compound | Baseline | 0.75 | -6.5 |

| Analog-A1 | 1-Chloro-3-amino-6-ethylisoquinoline | Increased | 0.82 | -7.2 |

| Analog-B2 | 1,3-Dichloro-6-(2-hydroxyethyl)isoquinoline | Decreased | 0.61 | -5.8 |

| Analog-C3 | 1-Methoxy-3-chloro-6-ethylisoquinoline | Increased | 0.79 | -6.9 |

Note: The data in this table is purely illustrative and intended to represent the type of information that would be generated in a drug design study. It is not based on actual experimental results for this compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization for Lead Compounds

A crucial aspect of drug discovery is the evaluation of the ADMET properties of lead compounds. fiveable.me Poor ADMET profiles are a major cause of late-stage drug development failure. fiveable.me In silico ADMET prediction tools are invaluable for the early identification and mitigation of potential liabilities. mdpi.com

Absorption: This refers to the process by which a drug enters the bloodstream. For orally administered drugs, this involves absorption from the gastrointestinal tract. Key parameters predicted by computational models include aqueous solubility, intestinal permeability, and bioavailability. For a lead compound derived from this compound, modifications could be made to its structure to optimize its solubility and permeability, for instance, by introducing polar functional groups. nih.gov

Distribution: This describes how a drug spreads throughout the body's fluids and tissues. Important considerations include plasma protein binding and the ability to cross the blood-brain barrier. In silico models can predict these properties based on the molecule's physicochemical characteristics, such as lipophilicity (LogP) and polar surface area (PSA). nih.gov

Metabolism: This is the chemical modification of a drug by the body, primarily by enzymes such as the cytochrome P450 (CYP) family. researchgate.net Computational tools can predict the likely sites of metabolism on a molecule, as well as its potential to inhibit or induce CYP enzymes, which is a major cause of drug-drug interactions. researchgate.net For a this compound derivative, the ethyl group and the aromatic ring would be potential sites of metabolism.

Excretion: This is the removal of the drug and its metabolites from the body, typically via the kidneys or in the feces. The prediction of a compound's clearance rate is important for determining its dosing regimen.

Toxicity: Early prediction of potential toxicity is critical. mdpi.com A wide range of toxicological endpoints can be predicted using in silico models, including mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and carcinogenicity. By identifying potential toxicophores within the this compound scaffold, medicinal chemists can design derivatives that avoid these liabilities.

The optimization of ADMET properties is an iterative process. As new derivatives of this compound are designed to improve their pharmacological activity, their ADMET profiles would be continuously evaluated using computational models to ensure they possess drug-like properties.

Table 2: Illustrative In Silico ADMET Prediction for a Hypothetical Lead Compound Derived from this compound

| ADMET Property | Parameter | Predicted Value/Classification | Interpretation |

| Absorption | Aqueous Solubility | Low | May require formulation strategies to improve oral absorption. |

| Caco-2 Permeability | High | Likely to be well-absorbed from the intestine. | |

| Distribution | Blood-Brain Barrier Permeability | High | May be suitable for targeting the central nervous system. |

| Plasma Protein Binding | High | May have a longer duration of action. | |

| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions. | |

| Excretion | Renal Clearance | Low | Primarily cleared through metabolism. |

| Toxicity | Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

| hERG Inhibition | Positive | Potential risk of cardiotoxicity. |

Note: The data in this table is purely for illustrative purposes and does not represent actual ADMET data for this compound or its derivatives.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes to Access Diverse 1,3-Dichloro-6-ethylisoquinoline Analogs

The functionalization of the isoquinoline (B145761) core is crucial for developing new therapeutic agents and materials. While specific synthetic routes for this compound are not extensively documented, several modern synthetic strategies for creating diverse isoquinoline derivatives are available. nih.gov These methods provide a foundation for accessing a variety of this compound analogs.

One established method for the synthesis of 1,3-dichloroisoquinolines involves the Pomeranz–Fritsch reaction, which utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.org Another approach is the Bischler-Napieralski reaction, a classic method for intramolecular cyclodehydration to form the isoquinoline core. nih.gov More recent advancements include transition-metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, which offer efficient and regioselective ways to construct the isoquinoline skeleton. organic-chemistry.orgmdpi.com For instance, a palladium-catalyzed coupling of o-iodobenzaldehyde tert-butylimine with terminal acetylenes, followed by a copper-catalyzed cyclization, yields isoquinolines in excellent yields. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a valuable tool, accelerating reaction times for the production of substituted isoquinolines. nih.gov These advanced synthetic methodologies can be adapted to produce a library of this compound analogs with diverse substitutions, allowing for a thorough exploration of their structure-activity relationships.

Exploration of New Biological Targets and Disease Indications

Isoquinoline and its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govrsc.orgnih.gov The presence of halogen atoms, such as chlorine, on the isoquinoline ring can significantly influence the biological activity of the compound. nih.gov

Substituted isoquinolines have been shown to exert their cytotoxic effects through various mechanisms, including interaction with topoisomerase II and binding to the major or minor groove of DNA. nih.gov For example, certain C4-substituted isoquinolines have demonstrated cytotoxicity in human non-small cell lung cancer cell lines. nih.gov Furthermore, some isoquinoline derivatives act as inhibitors of enzymes like tumor necrosis factor-alpha (TNF-alpha), suggesting their potential as anti-inflammatory agents. nih.gov Dichloroisoquinoline derivatives have also been investigated for their ability to inhibit plasminogen activators, which could have therapeutic implications in conditions like thrombosis and cancer progression.

Given the diverse bioactivities of related compounds, future research on this compound and its analogs should focus on identifying specific biological targets. This could include screening against a panel of kinases, proteases, and other enzymes implicated in various diseases. Investigating their potential as anticancer agents by evaluating their efficacy against a wide range of cancer cell lines is a promising avenue. nih.gov Additionally, exploring their antimicrobial activity against various bacterial and fungal strains could lead to the development of new anti-infective agents. nih.gov

Design and Synthesis of this compound-Based Hybrid Molecules

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced activity or a dual mode of action. nih.gov The isoquinoline scaffold is an attractive component for creating such hybrid molecules due to its versatile biological activities. nih.gov

Several studies have reported the synthesis of hybrid molecules incorporating the isoquinoline core. For instance, isoquinoline-tethered quinazoline (B50416) derivatives have been developed as selective inhibitors of human epidermal growth factor receptor 2 (HER2), a key target in breast cancer therapy. rsc.org Another example is the development of platinum complexes of urea-functionalized isoquinolines, which have been explored as anion receptors. wikipedia.org

Future research in this area could focus on designing and synthesizing hybrid molecules where this compound is linked to other bioactive moieties. For example, creating hybrids with known DNA-intercalating agents or enzyme inhibitors could lead to novel anticancer drugs with improved efficacy and selectivity. The synthesis of such hybrids can be achieved through various chemical strategies, including click chemistry and multicomponent reactions, which allow for the efficient and modular assembly of complex molecules.

Applications in Materials Science and Supramolecular Chemistry

The unique photophysical and electronic properties of the isoquinoline ring system make it a valuable building block for the development of advanced materials. amerigoscientific.comnumberanalytics.com Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive materials, optical materials, and sensors. amerigoscientific.com The ability to tune the chemical structure of isoquinoline derivatives allows for the design of materials with specific properties. amerigoscientific.com

In the field of supramolecular chemistry, isoquinoline derivatives can act as ligands for the formation of metal-organic frameworks (MOFs). amerigoscientific.com These porous materials have potential applications in gas storage, catalysis, and drug delivery. Furthermore, luminescent compounds containing isoquinoline moieties have been explored for their applications in fluorescent sensors, light-emitting devices, and optical recording systems. acs.org

For this compound, future research could explore its incorporation into polymeric structures to create novel functional materials. Its potential as a component in organic light-emitting diodes (OLEDs) or as a sensor for specific analytes could be investigated. The chlorine and ethyl substitutions on the isoquinoline ring may offer unique packing interactions and electronic properties that could be exploited in the design of new supramolecular assemblies and crystalline materials.

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Drug Discovery

The use of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the landscape of drug discovery and development. mdpi.comnih.govnih.gov These computational tools can analyze vast datasets to predict the biological activity of compounds, identify new drug targets, and optimize molecular structures. mdpi.comnih.gov

In the context of isoquinoline research, AI and ML can be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound analogs based on their chemical structures. youtube.com This can help prioritize the synthesis of compounds with the highest predicted potency. Machine learning algorithms can also be used to screen large virtual libraries of compounds to identify potential hits that bind to a specific biological target. mdpi.com

Deep learning models have shown promise in predicting the outcomes of chemical reactions, which can aid in the design of efficient synthetic routes for novel isoquinoline derivatives. researchgate.netnih.gov Furthermore, AI can be used to analyze complex biological data to identify novel disease indications for existing or newly synthesized isoquinoline compounds. mdpi.com The integration of AI and ML into the research pipeline for this compound has the potential to significantly accelerate the discovery of new drugs and materials. nih.govnih.govmdpi.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.